7-Amino-2-methylbenzothiazole

Description

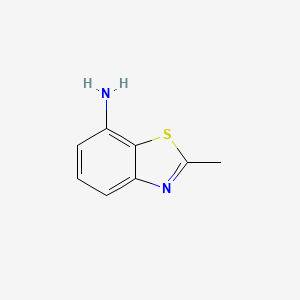

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUECAJACKRIDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Amino-2-methylbenzothiazole

Introduction

The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide-ranging applications in medicinal chemistry, materials science, and industrial processes.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, imparts specific physicochemical properties that allow for versatile biological interactions.[2] Derivatives of benzothiazole are integral to numerous clinically approved drugs, such as the neuroprotective agent Riluzole and the dopamine agonist Pramipexole, highlighting their significance in drug discovery.[1][2]

Among the vast library of benzothiazole derivatives, 7-Amino-2-methylbenzothiazole serves as a critical building block and a key intermediate in the synthesis of more complex bioactive molecules.[3] The presence of a primary amino group at the 7-position offers a reactive handle for further functionalization, enabling the construction of compound libraries for screening against various therapeutic targets, including kinases, microbial enzymes, and cancer cell lines.[3][4]

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of 7-Amino-2-methylbenzothiazole. The narrative is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles and rationale behind the experimental choices, reflecting an approach grounded in expertise and trustworthiness.

Retrosynthetic Analysis and Strategic Approach

A robust synthetic strategy begins with a logical retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The synthesis of 7-Amino-2-methylbenzothiazole is most effectively approached by forming the benzothiazole core first, followed by the installation of the amine functionality in the final step to avoid unwanted side reactions.

The primary amino group at the 7-position is strategically derived from the reduction of a nitro group. This approach is synthetically reliable and prevents the nucleophilic amino group from interfering with the electrophilic reagents used during the thiazole ring formation. The 2-methylbenzothiazole core is classically constructed via the condensation and cyclization of a corresponding 2-aminothiophenol derivative with an acetylating agent like acetic anhydride.[5] This leads to our key intermediate, 2-amino-3-nitrothiophenol . This intermediate can be synthesized from the commercially available starting material, 2-chloro-3-nitroaniline , through a nucleophilic aromatic substitution reaction to introduce the thiol group.

The overall synthetic workflow is depicted below.

Caption: High-level overview of the synthetic route.

Part I: Synthesis Methodologies

This section provides detailed, step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Amino-3-nitrothiophenol (Intermediate 1)

The conversion of 2-chloro-3-nitroaniline to 2-amino-3-nitrothiophenol is achieved via a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by a hydrosulfide nucleophile.

Experimental Protocol:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in deionized water to create a concentrated solution. Carefully add sulfur powder to this solution and heat gently to form a dark, reddish-brown solution of sodium polysulfide. Cool the solution to room temperature. This in-situ preparation generates the active nucleophile.

-

Reaction Setup: In a separate flask, dissolve 2-chloro-3-nitroaniline in ethanol.

-

Nucleophilic Substitution: Slowly add the ethanolic solution of 2-chloro-3-nitroaniline to the aqueous sodium polysulfide solution.

-

Reaction & Reduction: Heat the resulting mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The initial reaction forms a disulfide intermediate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This step protonates the thiolate and reduces the polysulfide bridges to yield the free thiol.

-

Isolation: The product will precipitate as a solid. Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude 2-amino-3-nitrothiophenol can be used in the next step without further purification, though recrystallization from an ethanol/water mixture can be performed if necessary.

Step 2: Synthesis of 7-Nitro-2-methylbenzothiazole (Intermediate 2)

This step involves the formation of the benzothiazole ring through the reaction of the bifunctional 2-amino-3-nitrothiophenol with acetic anhydride. This is a classic benzothiazole synthesis pathway.[5][6]

Caption: Key mechanistic steps in the cyclization reaction.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add the crude 2-amino-3-nitrothiophenol from the previous step.

-

Cyclization: Add an excess of acetic anhydride, which will serve as both the reagent and the solvent.

-

Heating: Heat the mixture to reflux (approximately 140 °C) for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice-cold water with vigorous stirring. The excess acetic anhydride will be hydrolyzed to acetic acid.

-

Isolation: The solid product, 7-nitro-2-methylbenzothiazole, will precipitate. Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Step 3: Synthesis of 7-Amino-2-methylbenzothiazole (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine. A classic and highly effective method for this transformation is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, known as the Bechamp reduction. This method is particularly useful as it is tolerant of the heterocyclic benzothiazole core.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend the 7-nitro-2-methylbenzothiazole in ethanol.

-

Reductant Preparation: In a separate beaker, dissolve an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. This may require gentle warming.

-

Reduction: Slowly add the acidic tin(II) chloride solution to the suspension of the nitro compound. The reaction is exothermic and may require an ice bath to maintain a temperature below 50 °C.

-

Reaction: After the addition is complete, heat the mixture to 60-70 °C for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free amine.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Part II: Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 7-Amino-2-methylbenzothiazole.

Physical Properties

-

Appearance: Off-white to pale yellow solid.

-

Purity: >98% (as determined by HPLC and NMR).

-

Melting Point: To be determined experimentally.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the final product based on the analysis of similar structures.[7][8][9]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | d | 1H | H-4 | Aromatic proton ortho to the electron-donating NH₂ group, expected to be shielded. |

| ~6.80 | t | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |

| ~7.05 | d | 1H | H-6 | Aromatic proton ortho to the electron-donating NH₂ group. |

| ~5.50 | s | 2H | -NH₂ | Broad singlet for the primary amine protons; chemical shift is solvent-dependent. |

| ~2.70 | s | 3H | -CH₃ | Singlet for the methyl group at the C-2 position of the thiazole ring. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C-2 (Thiazole C=N) |

| ~150.0 | C-7a (Bridgehead) |

| ~145.0 | C-7 (C-NH₂) |

| ~125.0 | C-3a (Bridgehead) |

| ~122.0 | C-5 |

| ~115.0 | C-4 |

| ~110.0 | C-6 |

| ~20.0 | C-CH₃ |

Table 3: Key FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Ar-H |

| 2950 - 2850 | C-H Stretch (Aliphatic) | -CH₃ |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1580 | C=N Stretch | Thiazole Ring |

| ~1500 | C=C Stretch (Aromatic) | Benzene Ring |

| 850 - 750 | C-H Bend (Out-of-plane) | Aromatic Substitution Pattern |

Mass Spectrometry

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected [M+H]⁺: For C₈H₈N₂S, the expected monoisotopic mass is 164.04. The high-resolution mass spectrum should show an [M+H]⁺ ion at m/z 165.0481.

-

Key Fragmentation: Loss of HCN from the thiazole ring or cleavage of the methyl group are plausible fragmentation pathways to observe in MS/MS analysis.

Part III: Safety, Handling, and Applications

Safety Precautions

-

Thiophenols: Intermediates like 2-amino-3-nitrothiophenol are malodorous and toxic. Always handle them in a well-ventilated fume hood.

-

Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Use appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.

-

Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Applications in Drug Development

7-Amino-2-methylbenzothiazole is a versatile scaffold in medicinal chemistry. The 2-methyl group provides steric bulk and can influence binding affinity, while the 7-amino group is a key point for diversification. It can be readily acylated, alkylated, or used in coupling reactions to generate a wide array of derivatives. These derivatives have been explored for various biological activities, including:

-

Anticancer Agents: As precursors for kinase inhibitors and compounds targeting cell proliferation pathways.[3]

-

Antimicrobial Agents: For the development of novel antibacterial and antifungal compounds.[4]

-

CNS Agents: As building blocks for molecules targeting receptors and enzymes in the central nervous system.[1]

The strategic placement of the amino group allows for the fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.

References

-

Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry. [Link]

-

Guo, L., et al. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]

- Xilong Chemical Co Ltd. Method for preparing 2-methylbenzothiazole derivative.

-

Krasavin, M. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. Chlorotoluene. [Link]

-

Al-Saeedi, S. I., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

-

PrepChem. Synthesis of 2-amino-5-chlorotoluene hydrochloride. [Link]

-

Pathak, P. P. Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Delivery and Therapeutics. [Link]

-

Wikipedia. Benzothiazole. [Link]

-

Chemistry Stack Exchange. How can I synthesize 2-amino-3-(chlorosulfonyl)benzoic acid from toluene or benzene?[Link]

-

PubChem. 2-Amino-6-methylbenzothiazole. [Link]

-

Zakharyan, A. V., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

-

Galochkina, A. V., et al. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]

-

Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

-

PubChem. 2-Amino-4-methylbenzothiazole. [Link]

-

Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

-

Wang, S., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-methylbenzothiazole(1477-42-5) 13C NMR [m.chemicalbook.com]

- 9. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 7-Amino-2-methylbenzothiazole

An In-depth Technical Guide to the Physicochemical Properties of 7-Amino-2-methylbenzothiazole

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 7-Amino-2-methylbenzothiazole (CAS No: 1124-34-1). As a privileged scaffold in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in drug design and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for property verification. We will explore the compound's molecular structure, thermal properties, solubility profile, and key spectroscopic features, grounding all claims in authoritative references to ensure scientific integrity.

Foundational Overview: The Significance of 7-Amino-2-methylbenzothiazole

The benzothiazole moiety is a bicyclic system that serves as a cornerstone for a multitude of biologically active compounds.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-aminobenzothiazole core, in particular, is a recognized privileged structure in drug discovery, acting as a versatile synthon for creating novel therapeutics.[1][2][4] The specific isomer, 7-Amino-2-methylbenzothiazole, combines the rigidity of the fused ring system with the hydrogen-bonding capabilities of the exocyclic amino group, making it a compound of significant interest for probing biological targets and developing new chemical entities.

This guide is structured to provide not just the "what" but the "why" and "how" of its physicochemical properties, empowering researchers to leverage this molecule to its fullest potential.

Molecular Structure and Core Identifiers

A precise understanding of a molecule's structure is the bedrock upon which all other physicochemical interpretations are built. 7-Amino-2-methylbenzothiazole is comprised of a benzene ring fused to a thiazole ring, with a methyl group at position 2 and an amino group at position 7.

Table 1: Key Molecular and Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-methyl-1,3-benzothiazol-7-amine | N/A |

| CAS Number | 1124-34-1 | N/A |

| Molecular Formula | C₈H₈N₂S | N/A |

| Molecular Weight | 164.23 g/mol | [5] |

| Canonical SMILES | CC1=NC2=CC=CC(N)=C2S1 | N/A |

| InChI Key | YXFUCJRJHOZJRK-UHFFFAOYSA-N | N/A |

Caption: 2D structure of 7-Amino-2-methylbenzothiazole.

Thermal Properties: Stability and Phase Transitions

Thermal analysis is critical for determining the stability, purity, and appropriate storage conditions for a compound. The melting point provides a sharp indicator of purity and the strength of intermolecular forces within the crystal lattice.

Table 2: Thermal Properties of 7-Amino-2-methylbenzothiazole

| Property | Value | Significance |

|---|---|---|

| Melting Point | 134-138 °C | Indicates a stable crystalline solid at room temperature with significant intermolecular forces (e.g., hydrogen bonding, π-stacking). |

| Boiling Point | Data not available; likely decomposes | High-melting solids with polar functional groups often decompose at high temperatures before reaching their boiling point at atmospheric pressure. |

Authoritative Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for its precision and the additional thermodynamic data it provides. The choice of a slow heating rate is causal to achieving thermal equilibrium and obtaining a sharp, well-defined melting endotherm.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 7-Amino-2-methylbenzothiazole into a non-reactive aluminum DSC pan and hermetically seal it.

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as indium.

-

Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan onto the DSC sensors.

-

Atmosphere Control: Purge the sample chamber with an inert gas (e.g., high-purity nitrogen at 50 mL/min) to create a non-oxidative environment.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 180 °C).

-

Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic peak representing the solid-to-liquid phase transition.

Solubility Profile: A Key Determinant of Bioavailability

Solubility dictates a compound's behavior in both biological systems and laboratory settings, influencing everything from formulation to bioavailability.[6] The structure of 7-Amino-2-methylbenzothiazole, with its hydrophobic bicyclic core and polar amino group, suggests a nuanced solubility profile.

Table 3: Qualitative Solubility of 7-Amino-2-methylbenzothiazole

| Solvent Class | Example Solvent | Observed Solubility | Structural Rationale |

|---|---|---|---|

| Polar Protic | Water | Sparingly Soluble | The hydrophobic surface area of the benzothiazole ring system dominates over the hydrophilic contribution of the single amino group. |

| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the hydrophobic core, while the hydroxyl group can hydrogen bond with the amine. |

| Polar Aprotic | DMSO, DMF | Freely Soluble | These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of the molecule. |

| Nonpolar | Hexane | Insoluble | The large difference in polarity between the solute and solvent prevents effective solvation. |

Authoritative Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility, providing a self-validating system when equilibrium is properly established.[6]

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid 7-Amino-2-methylbenzothiazole to a series of vials, each containing a known volume of a test solvent. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.

-

Phase Separation: Cease agitation and allow the vials to rest, permitting the undissolved solid to sediment. For fine suspensions, centrifugation (e.g., 15 minutes at 5000 rpm) is employed for definitive phase separation.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant, avoiding any solid particles. Immediately dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.

-

Calculation: Back-calculate the original concentration in the supernatant using the dilution factor. This value represents the equilibrium solubility.

Caption: Standard workflow for the shake-flask solubility determination method.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control. The combination of NMR, IR, and UV-Visible spectroscopy offers a complete picture of the molecule's electronic and atomic arrangement.

Table 4: Key Spectroscopic Features for 7-Amino-2-methylbenzothiazole

| Technique | Expected Key Features | Rationale |

|---|---|---|

| ¹H NMR | • Singlet (~2.7 ppm): Methyl (CH₃) protons.• Multiplets (6.5-7.5 ppm): Aromatic protons.• Broad singlet: Labile amine (NH₂) protons. | The chemical shifts and splitting patterns are dictated by the electronic environment and proximity to other protons. The amine protons are often broad due to exchange.[7] |

| ¹³C NMR | • Signal (~20 ppm): Methyl carbon.• Signals (110-155 ppm): Aromatic and heterocyclic carbons. | Provides a map of the unique carbon environments within the molecule. |

| FT-IR | • 3300-3500 cm⁻¹ (doublet): N-H stretching of the primary amine.• ~3050 cm⁻¹: Aromatic C-H stretching.• ~1620 cm⁻¹: C=N stretching of the thiazole ring. | Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their definitive identification.[8] |

| UV-Vis | • Maxima in the 250-350 nm range. | Absorption of UV light corresponds to π → π* electronic transitions within the conjugated aromatic and heterocyclic system.[9] |

Stability and Handling Considerations

While robust, aminobenzothiazoles require appropriate handling. The amino group imparts a basic character and can be susceptible to oxidation over time, especially if exposed to light and air.

-

Storage: For long-term integrity, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.

-

Reactivity: The amine group is a nucleophile and can react with electrophiles such as acid chlorides and anhydrides.[4] It is also a weak base and will react with strong acids.

Conclusion

This guide has detailed the essential physicochemical properties of 7-Amino-2-methylbenzothiazole, grounding the data in established scientific principles and authoritative experimental protocols. Its stable crystalline nature, defined thermal properties, and nuanced solubility profile are direct consequences of its molecular architecture. The provided spectroscopic data serves as a reliable fingerprint for identification and quality assessment. For researchers in drug discovery and chemical synthesis, this comprehensive understanding is not merely academic; it is a prerequisite for the rational design of experiments, the development of robust formulations, and the successful translation of this valuable scaffold into novel, high-impact applications.

References

- Dea-Ayuela, M. A., et al. (2009). Synthesis and in vitro and in vivo activity of N-(5-phenyl-1,3-thiazol-2-yl)benzenesulfonamide derivatives against Leishmania infantum. Journal of Medicinal Chemistry, 52(18), 5736-5746.

- Lu, Y., et al. (2018). Design, synthesis, and biological evaluation of novel 2-aminothiazole derivatives as potent and selective inhibitors of discoidin domain receptor 1 (DDR1). Journal of Medicinal Chemistry, 61(17), 7847-7860.

- Das, J., et al. (2002). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 45(23), 4971-4981.

- Ayati, A., et al. (2015). A review on biological properties of 2-aminothiazole derivatives. Mini-Reviews in Medicinal Chemistry, 15(11), 933-946.

- Zhang, Y., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.

- National Toxicology Program. (1992).

-

PubChem. (n.d.). Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Pathak, P. P. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development.

- Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-466.

- Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 239-249.

- Scholars Research Library. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharma Chemica, 3(6), 430-443.

- Gold, B., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 4(8), 1164-1172.

- Benzothiazole Derivatives in Modern Drug Discovery. (n.d.). Informative article on the role of benzothiazole derivatives. Retrieved from a relevant chemical supplier or publisher website.

-

PubChem. (n.d.). Compound Summary for CID 17335, 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF for 2-Methylbenzothiazole. Retrieved from [Link]

-

EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 8446, 2-Methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, S., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Archiv der Pharmazie, 353(1), e1900241.

- Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.

-

ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole | Request PDF. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylbenzothiazole (HMDB0033001). Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1413.

-

ChemSynthesis. (n.d.). 2-methyl-1,3-benzothiazole - 120-75-2. Retrieved from [Link]

- Dahlin, J. L., & Petrides, A. K. (2018). Instability of 7-aminoclonazepam in frozen storage conditions. Clinical Mass Spectrometry, 9, 23-24.

-

Cheméo. (n.d.). Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine | Request PDF. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Imperative for Unambiguous Structural Confirmation

An In-depth Technical Guide: Structural Analysis and Confirmation of 7-Amino-2-methylbenzothiazole

7-Amino-2-methylbenzothiazole belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Derivatives of 2-aminobenzothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][3] The specific substitution pattern on the benzothiazole ring system is critical, as minor positional changes of functional groups can drastically alter a molecule's biological activity, pharmacokinetic profile, and material properties. Therefore, the unambiguous confirmation of the structure of a synthesized compound like 7-Amino-2-methylbenzothiazole is not merely a procedural step but the foundational pillar upon which all subsequent research and development rests.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-Amino-2-methylbenzothiazole. It is designed for researchers and drug development professionals, emphasizing the logic behind the selection of analytical techniques and the synergistic interpretation of data to build an irrefutable structural proof. We will proceed from establishing the molecular formula to mapping the atomic connectivity and, finally, to confirming the three-dimensional arrangement.

Logical Workflow for Structural Elucidation

The confirmation of a chemical structure is a process of accumulating and correlating evidence from multiple orthogonal techniques. Each method provides a unique piece of the puzzle. Mass spectrometry gives the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity and chemical environment of the atoms. For ultimate confirmation, X-ray crystallography provides a definitive 3D model of the molecule in the solid state.

Caption: Structure of 7-Amino-2-methylbenzothiazole with proton numbering.

Expected NMR Data (in DMSO-d₆):

| Signal | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Rationale |

| 2-CH₃ | ~2.6 (s, 3H) | ~20 | Methyl group attached to a C=N bond. |

| 7-NH₂ | ~5.5-6.0 (s, 2H) | - | Broad singlet, exchangeable with D₂O. |

| H-6 | ~6.7 (d) | ~110 | Ortho to the electron-donating NH₂ group, shielded. |

| H-5 | ~7.0 (t) | ~120 | Meta to NH₂ and ortho to H-4 and H-6. |

| H-4 | ~7.3 (d) | ~115 | Ortho to the electron-withdrawing thiazole nitrogen. |

Note: These are estimated chemical shifts. Actual values can vary based on solvent and concentration. [4] Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. [4]DMSO-d₆ is often a good choice for benzothiazoles as it solubilizes them well and the amine protons are less likely to exchange away rapidly.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

(Optional but Recommended) 2D NMR:

-

COSY (Correlation Spectroscopy): To establish which protons are coupled (i.e., adjacent) to each other. We expect to see a correlation between H-4, H-5, and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine which proton is directly attached to which carbon.

-

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to confirm the proton count for each environment (3H for CH₃, 2H for NH₂, 1H for each aromatic proton).

-

Analyze the splitting patterns (multiplicity) in the ¹H spectrum to confirm the connectivity of the aromatic protons (H-4, H-5, H-6 should form a coupled system).

-

Correlate the ¹H and ¹³C signals using the HSQC spectrum.

-

The combination of these spectra allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the substitution pattern.

-

Part 3: Definitive Confirmation - X-ray Crystallography

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. [5]It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. [6][7]Obtaining a high-quality crystal is the primary experimental challenge.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step and requires screening various conditions.

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like heptane/toluene) to near saturation in a small vial. [7] * Cover the vial with a perforated cap or parafilm to allow the solvent to evaporate slowly over several days to weeks.

-

Other methods include slow cooling of a saturated solution or vapor diffusion.

-

-

Crystal Selection and Mounting:

-

Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head.

-

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection:

-

The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations.

-

The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The "phase problem" is solved using direct methods to generate an initial electron density map. [5] * An atomic model is built into the map and refined iteratively to improve the fit between the calculated and observed diffraction data.

-

-

Data Analysis:

-

The final refined structure provides atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

This data provides definitive confirmation of the 7-amino and 2-methyl substitution pattern.

-

Conclusion: A Synergistic and Self-Validating Approach

The structural confirmation of 7-Amino-2-methylbenzothiazole is achieved not by a single experiment but by the logical and synergistic interpretation of data from a suite of analytical techniques. The process is inherently self-validating: the molecular formula from HRMS must be consistent with the atoms identified in NMR; the functional groups seen in IR must correspond to the chemical environments observed in NMR; and the final 3D structure from X-ray crystallography must be in complete agreement with the 2D connectivity map derived from NMR. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy foundation necessary for advancing research and development with this promising molecule.

References

-

Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health (NIH). Available at: [Link]

-

Asimakopoulos, A. G., et al. (2018). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health (NIH). Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]

-

Singh, U. P., et al. (2020). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

-

Nikpassand, M., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate. Available at: [Link]

-

Forlani, L., et al. (1986). Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

MassBank. (2015). 2-Mercaptobenzothiazole; LC-ESI-QFT; MS2. MassBank. Available at: [Link]

-

Zhu, G.-Z., et al. (2012). Crystal structure of 2-amino-5,6-dihydro-7(4H)-benzothiazolone, C7H8N2OS. ResearchGate. Available at: [Link]

-

Sałdyka, M., & Mielke, Z. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

-

Do, T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

ResearchGate. (n.d.). 2-Methylbenzothiazole. ResearchGate. Available at: [Link]

-

Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents.

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]

-

Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

-

ResearchGate. (n.d.). Structural formulas of benzothiazole, 2-aminobenzothiazole, and 2-aminobenzimidazole. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]

-

ResearchGate. (2016). Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzothiazole, 2-methyl-. NIST WebBook. Available at: [Link]

-

Semantic Scholar. (2017). Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. Semantic Scholar. Available at: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Amino-2-methylbenzothiazole Derivatives

Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its involvement in π-π stacking interactions, allow it to bind to a diverse array of biological targets.[1] The 2-aminobenzothiazole moiety, in particular, is a cornerstone of numerous pharmacologically active agents, offering a versatile platform for synthetic modification and the exploration of new therapeutic avenues.[2][3] This guide focuses on a specific, yet promising, subclass: 7-Amino-2-methylbenzothiazole derivatives. While direct research on this specific scaffold is emerging, we will extrapolate from the wealth of data on related 2-aminobenzothiazole and 2-methylbenzothiazole analogs to illuminate its most probable and potent therapeutic targets. This analysis is grounded in established biochemical principles and validated experimental methodologies, providing a robust framework for future research and development.

Part 1: The Oncogenic Kinase Landscape

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[4] The benzothiazole scaffold has been extensively investigated for its kinase inhibitory potential.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Halting Angiogenesis

The Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[6] Vascular Endothelial Growth Factor A (VEGF-A) and its primary receptor, VEGFR-2, are the principal drivers of this process.[4][7] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor progression.[6][8] Benzothiazole derivatives have shown significant promise as VEGFR-2 inhibitors.[9][10]

Mechanism of Action: Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[4][11][12] 7-Amino-2-methylbenzothiazole derivatives are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking downstream signaling.

Signaling Pathway Diagram:

Caption: ROCK-II downstream signaling and point of inhibition.

Experimental Protocol: Cellular Proliferation Assay (MTT)

This cell-based assay assesses the cytotoxic and anti-proliferative effects of the compounds.

-

Cell Seeding:

-

Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment. [13]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 7-Amino-2-methylbenzothiazole derivative.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [15]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. [13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Part 2: Neurodegenerative Disease Targets

The multifactorial nature of neurodegenerative diseases like Parkinson's and Alzheimer's necessitates the development of multi-target-directed ligands. The benzothiazole scaffold has shown potential in this area. [16]

Monoamine Oxidase B (MAO-B): Modulating Neurotransmitter Levels

The Rationale: Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain. [17][18][19]In Parkinson's disease, the loss of dopaminergic neurons leads to a dopamine deficit. [17]Inhibiting MAO-B increases the synaptic availability of dopamine, providing symptomatic relief. [17][19]Furthermore, MAO-B activity produces oxidative stress through the generation of hydrogen peroxide, and its inhibition may have neuroprotective effects. [19][20]Benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors. [21] Mechanism of Action: 7-Amino-2-methylbenzothiazole derivatives are proposed to act as reversible, competitive inhibitors of MAO-B. They are thought to bind to the active site of the enzyme, preventing the oxidative deamination of dopamine. [21] Signaling Pathway Diagram:

Caption: Dopamine degradation by MAO-B and the effect of inhibition.

Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.

-

Reagent Preparation:

-

Reconstitute recombinant human MAO-B enzyme in assay buffer.

-

Prepare a solution of a suitable MAO-B substrate (e.g., kynuramine or a proprietary substrate that generates H₂O₂).

-

Prepare a detection reagent that reacts with the product of the enzymatic reaction (e.g., H₂O₂) to produce a fluorescent signal.

-

Prepare serial dilutions of the 7-Amino-2-methylbenzothiazole test compound.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add the diluted test compound and the MAO-B enzyme.

-

Incubate for a pre-determined time to allow for inhibitor binding.

-

-

Substrate Addition and Signal Generation:

-

Initiate the reaction by adding the MAO-B substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and add the detection reagent.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Data Presentation:

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | 0.155 | [3] |

| 2-Thiazolylhydrazone | Compound 18 | MAO-B | - | 0.000081 | [22] |

| Benzothiazole-hydrazone | Compound 3e | hMAO-B | 0.060 | - | [21] |

Note: The data presented is for structurally related compounds to indicate the potential potency of 7-Amino-2-methylbenzothiazole derivatives as MAO-B inhibitors.

Tau and α-Synuclein Aggregation: Tackling Proteinopathies

The Rationale: The aggregation of tau protein into neurofibrillary tangles and α-synuclein into Lewy bodies are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. [23]Inhibiting the aggregation of these proteins is a promising disease-modifying strategy.

Mechanism of Action: Certain benzothiazole derivatives have been shown to interfere with the fibrillization process of both tau and α-synuclein. [23]They may act by binding to the monomeric or oligomeric forms of these proteins, stabilizing non-toxic conformations and preventing their assembly into neurotoxic aggregates.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of amyloid-like fibrils in real-time.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human tau or α-synuclein protein.

-

Prepare a Thioflavin T (ThT) stock solution.

-

Prepare an aggregation-inducing buffer (e.g., containing heparin for tau aggregation). [24] * Prepare serial dilutions of the 7-Amino-2-methylbenzothiazole test compound.

-

-

Aggregation Reaction:

-

In a 96-well plate, combine the protein, ThT, aggregation-inducing buffer, and the test compound.

-

Seal the plate to prevent evaporation.

-

-

Fluorescence Monitoring:

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence (excitation ~440 nm, emission ~480 nm) at regular intervals over several hours or days. [25]

-

-

Data Analysis:

-

Plot the fluorescence intensity over time to generate aggregation curves.

-

Compare the lag time and the maximum fluorescence of the reactions with and without the inhibitor to determine its effect on aggregation.

-

Conclusion and Future Directions

The 7-Amino-2-methylbenzothiazole scaffold holds considerable promise as a versatile platform for the development of novel therapeutics. Based on the extensive research into related benzothiazole derivatives, the most promising therapeutic targets lie within the realms of oncology and neurodegenerative diseases. Specifically, these compounds are strong candidates for the inhibition of key protein kinases such as VEGFR-2 and ROCK-II, offering a dual approach to cancer therapy by targeting both angiogenesis and cell motility. In the context of neurodegeneration, their potential as selective MAO-B inhibitors and modulators of tau and α-synuclein aggregation positions them as attractive candidates for disease-modifying treatments.

The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for the systematic evaluation of 7-Amino-2-methylbenzothiazole derivatives. Future research should focus on synthesizing a focused library of these compounds and screening them against the identified targets to establish a clear structure-activity relationship. This will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapies for some of the most challenging diseases of our time.

References

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. Retrieved from [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

-

Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). Uppsala University. Retrieved from [Link]

-

VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015). Journal of Visualized Experiments. Retrieved from [Link]

-

What are MAO-B inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

Dopamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. (2024). protocols.io. Retrieved from [Link]

-

An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. Retrieved from [Link]

-

In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. (2018). Journal of Visualized Experiments. Retrieved from [Link]

-

Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future. (2021). Frontiers in Aging Neuroscience. Retrieved from [Link]

-

ROCK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease? (n.d.). Ovid. Retrieved from [Link]

-

ROCK2 is downstream of fibrosis mediators and drives pathways... (n.d.). ResearchGate. Retrieved from [Link]

-

RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. (2024). Journal of Translational Medicine. Retrieved from [Link]

-

What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? (n.d.). JAMA Neurology. Retrieved from [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. Retrieved from [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

IC50 (mean ± SD) (μM) values of some designed compounds and 4i. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (n.d.). Molecules. Retrieved from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. Retrieved from [Link]

-

Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. (n.d.). Molecules. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Chemical structures, IC50 values and % yields of synthesized compounds... (n.d.). ResearchGate. Retrieved from [Link]

-

Selective inhibitory activity against MAO and molecular modeling studies of 2-thiazolylhydrazone derivatives. (n.d.). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). Molecules. Retrieved from [Link]

Sources

- 1. media.cellsignal.com [media.cellsignal.com]

- 2. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. atcc.org [atcc.org]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. dovepress.com [dovepress.com]

- 17. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 18. Dopamine - Wikipedia [en.wikipedia.org]

- 19. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 20. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Selective inhibitory activity against MAO and molecular modeling studies of 2-thiazolylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 25. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

7-Amino-2-methylbenzothiazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The specific isomer, 7-Amino-2-methylbenzothiazole, presents a unique and powerful platform for synthetic diversification. Possessing two distinct and chemically orthogonal reactive sites—an aromatic amine at the C7 position and an activated methyl group at the C2 position—this precursor enables a multi-vector approach to the construction of complex, fused heterocyclic systems. This guide provides a scientifically grounded framework for the synthesis of the core precursor and explores validated, high-impact synthetic transformations for elaborating novel heterocycles from both reactive centers. We will delve into the mechanistic rationale behind key reactions, provide detailed experimental protocols, and present data-driven insights to empower researchers in drug discovery and materials science.

PART 1: Synthesis of the Core Precursor: 7-Amino-2-methylbenzothiazole

The synthesis of 7-Amino-2-methylbenzothiazole is not a trivial one-step process but can be achieved reliably through a strategic multi-step sequence starting from commercially available materials. The most scientifically sound and adaptable approach involves the construction of the benzothiazole ring followed by the functionalization of the benzene moiety. The key is the strategic introduction of a nitro group, which serves as a precursor to the target amine via a well-established reduction.

A plausible and robust pathway begins with the cyclization of 2-amino-3-nitrotoluene with an appropriate C1 synthon, followed by reduction. A common method for forming the 2-methylthiazole ring is the reaction with acetic anhydride or a similar acetylating agent. The subsequent reduction of the nitro group is a standard transformation.

Proposed Synthetic Workflow

The overall transformation can be visualized as a three-stage process:

-

Thiourea Formation: Conversion of an appropriate aniline to an N-arylthiourea.

-

Oxidative Cyclization: Ring closure to form the 2-aminobenzothiazole core.

-

Functional Group Interconversion: Reduction of the nitro group to the target 7-amino group. An alternative, more direct route involves the condensation of 2-aminothiophenol with an aliphatic aldehyde.[1]

Diagram 1: Proposed Synthesis of 7-Amino-2-methylbenzothiazole

A plausible synthetic route to the target precursor.

PART 2: Synthetic Vector 1: Annulation via the 7-Amino Group

The primary aromatic amine at the C7 position is a potent nucleophile and a versatile handle for building fused ring systems onto the benzene portion of the scaffold. This allows for the creation of novel polycyclic aromatic heterocycles with significant potential for biological activity.

2.1 Pathway A: Synthesis of Benzothiazolo[7,6-g]quinolines via Skraup Synthesis

The Skraup synthesis is a classic, powerful reaction for constructing the quinoline ring system directly onto an aromatic amine.[2][3] By subjecting 7-Amino-2-methylbenzothiazole to the Skraup conditions, one can directly synthesize the tetracyclic 4-methylthiazolo[5,4-h]quinoline system.

Causality and Mechanistic Insight: The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly electrophilic acrolein.[4] The 7-amino group of the benzothiazole then undergoes a Michael addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation (typically by nitrobenzene, which also serves as the solvent), yields the aromatic quinoline ring.[3][4] The use of ferrous sulfate is critical to moderate the often exothermic and violent nature of the reaction.

Diagram 2: Skraup Synthesis Pathway

Sources

The Emergence of 7-Amino-2-methylbenzothiazole: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Among the various substituted benzothiazoles, the 2-aminobenzothiazole moiety has garnered significant attention due to its synthetic tractability and its role as a key pharmacophore in numerous potent therapeutic agents.[1] This guide focuses on a specific, yet increasingly important, member of this family: 7-Amino-2-methylbenzothiazole . We will delve into its discovery, synthesis, mechanism of action, and its burgeoning potential in drug development, providing a comprehensive resource for researchers in the field.

The Genesis of a Scaffold: Synthesis of 7-Amino-2-methylbenzothiazole

The journey to harnessing the therapeutic potential of any novel compound begins with its synthesis. While various methods exist for the synthesis of the broader 2-aminobenzothiazole class, a specific and efficient route to 7-Amino-2-methylbenzothiazole has been established. This synthesis is crucial for enabling the exploration of its biological activities and the development of derivatives for structure-activity relationship (SAR) studies.

A plausible and documented synthetic pathway commences with the nitration of a suitable precursor, followed by a reduction to yield the desired 7-amino functionality. A common starting material for related isomers is a substituted aniline, which undergoes cyclization to form the benzothiazole core. For 7-Amino-2-methylbenzothiazole, a logical precursor would be a derivative of 2,3-diaminotoluene.

A documented laboratory-scale synthesis involves the reduction of a nitro-intermediate. The general workflow for such a synthesis can be visualized as a two-step process: first, the formation of the 2-methyl-7-nitrobenzothiazole intermediate, followed by its reduction to 7-Amino-2-methylbenzothiazole.

A simplified workflow for the synthesis of 7-Amino-2-methylbenzothiazole.

Experimental Protocol: Synthesis of 7-Amino-2-methylbenzothiazole

The following protocol outlines a representative synthesis of 7-Amino-2-methylbenzothiazole from its nitro precursor.

Materials:

-

2-Methyl-7-nitrobenzothiazole

-

Iron powder

-

Glacial acetic acid

-

Absolute ethanol

-

Water

Procedure:

-

A solution of 2-methyl-7-nitrobenzothiazole and glacial acetic acid in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated to reflux.

-

Iron powder is added portion-wise to the refluxing solution.

-

The reaction mixture is maintained at reflux for an extended period (e.g., 36 hours) and monitored for completion by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is treated with cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried to yield 7-Amino-2-methylbenzothiazole.[4]

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.[5]

Therapeutic Potential and Mechanism of Action

The 2-aminobenzothiazole scaffold is a known pharmacophore in a variety of therapeutic areas, with a significant number of derivatives exhibiting potent anticancer activity.[6] This activity is often attributed to the inhibition of key enzymes involved in cellular signaling pathways that are dysregulated in cancer.

Anticancer Activity: Targeting Kinase Signaling Cascades

A primary mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases.[7] These enzymes play a crucial role in cell proliferation, survival, and differentiation, and their aberrant activity is a hallmark of many cancers. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a frequently implicated target.[6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iajesm.in [iajesm.in]

- 3. benthamscience.com [benthamscience.com]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 7-Amino-2-methylbenzothiazole: Elucidating Structure for Drug Discovery

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 7-Amino-2-methylbenzothiazole. This compound is a significant scaffold in medicinal chemistry, forming the backbone of molecules with potential therapeutic applications. Understanding its precise structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental protocols, ensuring both technical accuracy and field-proven insights.

The Significance of 7-Amino-2-methylbenzothiazole in Drug Development

Benzothiazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific regioisomer, 7-Amino-2-methylbenzothiazole, with its amino group positioned on the benzo portion of the fused ring system, offers a key site for further chemical modification, making it a valuable building block in the synthesis of targeted drug candidates. Accurate and comprehensive spectroscopic characterization is the first and most critical step in validating the identity and purity of this starting material and any subsequent derivatives.

Molecular Structure and Numbering

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the 7-Amino-2-methylbenzothiazole ring system is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: IUPAC numbering of the 7-Amino-2-methylbenzothiazole core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (at C2) | ~2.7 | Singlet (s) | N/A |

| -NH₂ (at C7) | ~5.5 - 6.5 | Broad Singlet (br s) | N/A |

| H4 | ~7.0 - 7.2 | Doublet (d) | ~8.0 |

| H5 | ~6.7 - 6.9 | Triplet (t) or Doublet of Doublets (dd) | ~8.0 |

| H6 | ~7.2 - 7.4 | Doublet (d) | ~8.0 |

Expertise & Experience: The chemical shifts are predicted based on data from analogous structures such as 2-amino-4-methylbenzothiazole and 2-amino-6-methylbenzothiazole.[4][5][6][7][8] The methyl group at the C2 position is expected to be a sharp singlet around 2.7 ppm. The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent; its chemical shift can vary with concentration and temperature. The aromatic protons on the benzene ring will exhibit a characteristic splitting pattern. H5, being coupled to both H4 and H6, is expected to appear as a triplet or a doublet of doublets. H4 and H6 will likely be doublets due to coupling with H5. The electron-donating amino group at C7 will cause an upfield shift (to lower ppm values) of the adjacent protons, particularly H6 and H5, compared to the unsubstituted 2-methylbenzothiazole.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | ~20 |

| C2 | ~165 |

| C4 | ~115 |

| C5 | ~120 |

| C6 | ~125 |

| C7 | ~145 (Aromatic C-NH₂) |

| C3a (Bridgehead) | ~130 |

| C7a (Bridgehead) | ~150 |

Expertise & Experience: The predictions are based on general values for substituted benzothiazoles.[4][5][10][11] The C2 carbon, being part of the thiazole ring and double-bonded to nitrogen, is significantly deshielded and appears far downfield. The carbon attached to the amino group (C7) is also shifted downfield due to the electronegativity of the nitrogen atom. The methyl carbon will be found in the typical aliphatic region around 20 ppm.

Experimental Protocol for NMR Data Acquisition

Trustworthiness: This protocol outlines a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 7-Amino-2-methylbenzothiazole.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes many aromatic amines and its residual proton peak does not typically overlap with the signals of interest.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a spectral width of about 220 ppm.

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

A relaxation delay of 2-5 seconds is recommended.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Calibrate the ¹³C spectrum by setting the DMSO-d₆ carbon septet to 39.52 ppm.

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Weak |

| ~1620 | N-H Bend (Scissoring) | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1540 | C=N Stretch (Thiazole ring) | Medium |

| 1340 - 1250 | Aromatic C-N Stretch | Strong |